molecular formula C6H14ClNO2 B568976 (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol hydrochloride CAS No. 531504-63-9

(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol hydrochloride

Cat. No. B568976
CAS RN: 531504-63-9
M. Wt: 167.633
InChI Key: MBQWGESJVTZQOH-IBTYICNHSA-N
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Description

“(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol hydrochloride” is a hydrochloride salt of (2R,3S)-3-Hydroxy-2-piperidinemethanol . It is used in the synthesis of fagomine derivatives which are used in overweight control . The molecular weight is 167.63 and the molecular formula is C6H14ClNO2 .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The IUPAC name of the compound is (2R,3S)-2-(hydroxymethyl)piperidin-3-olhydrochloride . The Canonical SMILES representation is C1CC(C(NC1)CO)O.Cl . The InChI representation is InChI=1S/C6H13NO2.ClH/c8-4-5-6(9)2-1-3-7-5/h5-9H,1-4H21H/t5-,6+/m1./s1 .


Chemical Reactions Analysis

Piperidines are involved in a complex web of hundreds to thousands of reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 167.63 and a molecular formula of C6H14ClNO2 . It has a heavy atom count of 10, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 4 . The compound also has a rotatable bond count of 1 and a topological polar surface area of 52.5Ų .

properties

IUPAC Name

(2R,3S)-2-(hydroxymethyl)piperidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c8-4-5-6(9)2-1-3-7-5;/h5-9H,1-4H2;1H/t5-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQWGESJVTZQOH-IBTYICNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)CO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](NC1)CO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride

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